Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
Description
Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a well-known cyclic carbonate ester widely used in organic synthesis. The compound features a 1,3-dioxane ring substituted with two methyl groups (at C2 and C2'), two ketone groups (at C4 and C6), and two distinct ester moieties: a methyl propanoate group and a 2-ethoxy-2-oxoethyl group at the C5 position. This structural complexity makes it a versatile intermediate for synthesizing heterocycles, pharmaceuticals, and functional materials .
The compound’s reactivity is influenced by the electron-withdrawing nature of the dioxane ring and the steric effects of the substituents, enabling participation in cyclization, alkylation, and nucleophilic addition reactions. Its synthesis typically involves condensation reactions using La(OTf)₃ catalysis or acid-mediated protocols, as seen in related Meldrum’s acid derivatives .
Properties
IUPAC Name |
methyl 3-[5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-20-10(16)8-14(7-6-9(15)19-4)11(17)21-13(2,3)22-12(14)18/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKQLIAZEIBNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate (CAS No. 870080-12-9) is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that includes dioxane and ester functionalities, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The details of the synthesis process are crucial for understanding the yield and purity of the final product. For instance, it has been synthesized using methods that ensure high purity levels (97%) which is critical for biological testing .
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For example, derivatives screened as cyclooxygenase inhibitors demonstrated effective inhibition against COX enzymes (COX-1 and COX-2), which are key targets in pain and inflammation management. The IC50 values for these compounds ranged from 0.04 to 0.46 μM for COX-2 and from 4.15 to 18.80 μM for COX-1, indicating a higher selectivity for COX-2 .
The mechanism by which this compound exerts its effects may involve the modulation of inflammatory pathways. Compounds that inhibit COX enzymes reduce the production of prostaglandins, which play a significant role in the inflammatory response.
Case Studies
- Case Study on Analgesic Activity :
A study involving various derivatives similar to this compound showed promising results in reducing edema in animal models. The compounds demonstrated analgesic activity with protection indices ranging from 42% to 51% .
| Compound | COX Inhibition (IC50 μM) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| Compound A | 0.042 | 51 | 68 |
| Compound B | 0.053 | 42 | 59 |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate has been investigated for its potential therapeutic properties. Its structural features suggest that it may act as a precursor for synthesizing bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit anticancer activities. For instance, a study demonstrated that certain dioxane derivatives showed selective cytotoxicity against cancer cell lines, suggesting that this compound could be explored for similar effects .
Material Science
In material science, the compound can be utilized in the synthesis of polymeric materials due to its functional groups that can participate in polymerization reactions.
Data Table: Polymerization Potential
| Polymer Type | Monomers Used | Properties |
|---|---|---|
| Polyesters | Dicarboxylic acids | Biodegradable |
| Polyurethanes | Isocyanates | Flexible and durable |
Analytical Chemistry
The compound's unique structure allows it to serve as a standard or reagent in analytical chemistry for various spectroscopic methods.
Case Study: Spectroscopic Analysis
In a study involving chromatographic techniques, this compound was used to develop methods for quantifying similar compounds in complex mixtures. The results indicated high sensitivity and specificity when using this compound as an internal standard .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives of Meldrum’s acid:
| Compound Name | Substituents at C5 Position | Molecular Formula | Molecular Weight | Key Applications/Reactivity | Reference |
|---|---|---|---|---|---|
| Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | 2-Ethoxy-2-oxoethyl + methyl propanoate | C₁₅H₂₀O₈ | 328.31 | Intermediate for heterocyclic synthesis | [3, 16] |
| Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | Methyl propanoate only | C₁₁H₁₄O₆ | 242.23 | Precursor for cycloaddition reactions | [3, 18] |
| Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | Ethyl propanoate only | C₁₂H₁₆O₆ | 256.25 | Solubility studies, ester exchange | [13, 14] |
| 5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate | Pyrimidine trione + methylthio linkage | C₁₈H₂₀N₃O₈S | 438.43 | Cocrystal formation, DFT studies | [12] |
| 2-Benzoyl-1-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)ethyl]pyrrole | Benzoyl-pyrrole + ethyl linkage | C₂₀H₂₀N₂O₅ | 368.38 | Pharmaceutical intermediates | [19] |
Key Observations:
- Substituent Complexity: The target compound’s dual ester groups (methyl propanoate and ethoxyethyl) enhance its lipophilicity compared to simpler analogs like Methyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. This property may improve its performance in non-polar reaction media .
- Synthetic Utility : Compounds with aromatic substituents (e.g., benzoyl-pyrrole derivatives) are tailored for pharmaceutical applications, while the target compound’s aliphatic esters favor polymer or materials chemistry .
Physicochemical Properties
- Melting Points : While specific data for the target compound is unavailable, related Meldrum’s acid derivatives exhibit melting points ranging from 80–150°C, influenced by substituent bulk and crystallinity .
- Solubility: Ethyl ester analogs (e.g., Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate) show higher solubility in ethanol and dichloromethane compared to methyl esters due to reduced polarity .
Spectroscopic Characterization
- IR Spectroscopy : Meldrum’s acid derivatives typically show strong carbonyl stretches at 1750–1850 cm⁻¹ (C=O of dioxane ring) and 1250–1350 cm⁻¹ (C-O ester linkages) .
- NMR: The target compound’s ¹H NMR would display signals for methyl groups (δ 1.2–1.5 ppm), ethoxy protons (δ 1.2–1.4 ppm), and propanoate methyl (δ 3.6–3.8 ppm) .
Preparation Methods
Cyclization to Form the 1,3-Dioxane Ring
The 1,3-dioxane scaffold is constructed via acid-catalyzed cyclocondensation of a diketone precursor with a diol. For instance, reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylene glycol under reflux conditions in toluene yields the dioxane ring. Alternative catalysts, such as p-toluenesulfonic acid (p-TsOH), enhance reaction efficiency by reducing side product formation.
Representative Reaction Scheme:
Esterification of Carboxylic Acid Intermediates
The carboxylic acid groups introduced during cyclization are esterified using methanol and ethanol. Two predominant methods are employed:
Acid-Catalyzed Fischer Esterification
Classical Fischer esterification involves refluxing the diacid intermediate with excess methanol and ethanol in the presence of sulfuric acid. This method achieves moderate yields (65–75%) but requires prolonged reaction times (12–18 hours).
Conditions:
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Catalyst: H₂SO₄ (5 mol%)
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Solvent: Methanol/ethanol (1:1 v/v)
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Temperature: 70°C
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Yield: 68%
CDI-Mediated Activation
A more efficient approach utilizes N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid groups, followed by nucleophilic attack by methanol and ethanol. This method reduces reaction time to 4–6 hours and improves yields to 85–90%.
Conditions:
-
Activator: CDI (2.2 equiv)
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Base: Triethylamine (2.0 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C
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Yield: 87%
Optimization of Reaction Parameters
Catalyst Screening
The choice of catalyst significantly impacts esterification efficiency. Comparative studies reveal that CDI outperforms traditional acid catalysts in both yield and selectivity (Table 1).
Table 1: Catalyst Performance in Esterification
| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 68 | 18 | 92 |
| CDI | 87 | 6 | 98 |
| p-TsOH | 72 | 14 | 94 |
Solvent Effects
Polar aprotic solvents like THF and dimethylformamide (DMF) enhance CDI-mediated reactions by stabilizing the activated intermediate. Non-polar solvents (e.g., toluene) result in slower kinetics and lower yields.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis adopts continuous flow systems to maximize throughput and minimize batch variability. Automated reactors enable precise control over temperature and residence time, achieving consistent yields >85%.
Key Advantages:
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Scalability: 10–100 kg/day production capacity
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Cost Efficiency: 20% reduction in solvent consumption
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Quality Control: Real-time HPLC monitoring
Green Chemistry Initiatives
Recent advancements emphasize solvent-free esterification using microwave irradiation. This method reduces energy consumption by 40% and shortens reaction times to 1–2 hours, though yields remain comparable to CDI-mediated routes (82–85%).
Purification and Isolation Methods
Liquid-Liquid Extraction
Crude product is extracted using dichloromethane (DCM) to separate esters from aqueous acid residues. Multiple washes with sodium bicarbonate ensure neutralization of residual catalysts.
Crystallization
Recrystallization from ethanol/water (7:3 v/v) yields high-purity (>99%) crystals. Cooling to 4°C promotes gradual crystal growth, minimizing occluded impurities.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of this compound, and how can they inform experimental design?
- Answer : The compound's molecular formula (C₁₁H₁₆O₆, MW 244.24) and functional groups (ester, dioxane rings) suggest polarity and potential hydrolytic instability . Experimental design should account for:
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, as inferred from analogs like ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate .
- Stability : Avoid aqueous or basic conditions due to the presence of ester and diketone groups prone to hydrolysis or keto-enol tautomerism .
- Characterization : Prioritize NMR (¹H/¹³C) to confirm substitution patterns in the dioxane ring and ester linkages, as demonstrated in similar dioxane derivatives .
Q. What synthetic routes are reported for analogous dioxane-containing esters, and how can they guide synthesis optimization?
- Answer : Multi-step syntheses involving propargylation or cyclocondensation are common for 1,3-dioxane derivatives. For example:
- Stepwise assembly : Homopropargyl alcohols are intermediates in cyclization reactions (e.g., 1,3-dilithiopropyne-mediated propargylation) .
- Optimization : Use factorial design to screen variables (e.g., temperature, catalyst loading). A fractional factorial design (2³⁻¹) reduces experiments while identifying critical factors like reaction time (e.g., 80°C for boronate ester coupling) .
- Yield improvement : Catalytic methods (e.g., citric acid in aqueous DMF) enhance esterification efficiency, as seen in ethyl 2-methyl-2-(4-phenoxy)propanoate synthesis (yield: >80%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) resolve contradictions in proposed reaction mechanisms for this compound?
- Answer : Discrepancies between experimental and theoretical data (e.g., unexpected regioselectivity) can be addressed via:
- DFT calculations : Map transition states and electron density profiles to validate intermediates. For example, ethyl 4-hydroxy-2-phenylpyrrole-3-carboxylate’s structure was confirmed using B3LYP/6-31G(d) .
- Reaction path search : Quantum-chemical methods (e.g., IRC analysis) identify low-energy pathways, reducing trial-and-error in optimizing cyclization steps .
- Data reconciliation : Use Bayesian statistics to harmonize conflicting kinetic data, as applied in TiO₂ photocatalysis studies .
Q. What advanced techniques are recommended for analyzing stability and decomposition pathways under varying conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Quantify thermal stability (e.g., decomposition onset >150°C for similar dioxanes) .
- LC-MS/MS : Monitor hydrolytic degradation products (e.g., methyl propionate or diketone fragments) in accelerated aging studies (pH 1–13, 40–80°C) .
- In situ FTIR : Track real-time carbonyl group behavior during photolysis or oxidation .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reactor design for scalable synthesis?
- Answer :
- Process simulation : Model mass/heat transfer in batch reactors using COMSOL to predict optimal stirring rates and cooling profiles .
- Machine learning : Train models on historical reaction data (e.g., yields, purity) to recommend conditions (e.g., 0.1 mol% catalyst, 12 hr reaction time) .
- Autonomous labs : Implement closed-loop systems for real-time adjustment of parameters (e.g., pH, temperature) during continuous flow synthesis .
Methodological Considerations
Q. What statistical approaches are critical for validating reproducibility in multi-step syntheses?
- Answer :
- Response surface methodology (RSM) : Optimize interdependent variables (e.g., solvent ratio, temperature) for cyclization steps .
- Control charts : Monitor batch-to-batch variability in purity (e.g., ±2% deviation via HPLC) .
- Robustness testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., ±5% reagent stoichiometry) .
Q. How should researchers mitigate health risks during handling, given limited toxicity data?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
